molecular formula C18H26O B12691203 Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- CAS No. 72968-53-7

Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-

Cat. No.: B12691203
CAS No.: 72968-53-7
M. Wt: 258.4 g/mol
InChI Key: PFQAEXWCTNWZTN-RKVPGOIHSA-N
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Description

Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is a chemical compound with the molecular formula C16H22O. It is a derivative of phenol, where the phenolic hydrogen is replaced by a dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This compound is known for its unique structure, which includes a bicyclic framework, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- typically involves the reaction of phenol with a suitable dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between phenol and the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide .

Chemical Reactions Analysis

Types of Reactions

Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is unique due to its specific substitution pattern on the phenolic ring and the presence of the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

CAS No.

72968-53-7

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

2,4-dimethyl-6-[(1R,2S,4S)-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol

InChI

InChI=1S/C18H26O/c1-11-8-12(2)16(19)13(9-11)14-10-18(5)7-6-15(14)17(18,3)4/h8-9,14-15,19H,6-7,10H2,1-5H3/t14-,15-,18+/m1/s1

InChI Key

PFQAEXWCTNWZTN-RKVPGOIHSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)[C@H]2C[C@@]3(CC[C@H]2C3(C)C)C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C2CC3(CCC2C3(C)C)C)O)C

Origin of Product

United States

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